![molecular formula C13H16N4O B7588283 3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)
3-[(2-Imidazol-1-ylethylamino)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Imidazol-1-ylethylamino)methyl]benzamide, also known as IMB-1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mechanism of Action
3-[(2-Imidazol-1-ylethylamino)methyl]benzamide acts as a competitive antagonist for the histamine H3 receptor, which is found in the central nervous system. By binding to this receptor, 3-[(2-Imidazol-1-ylethylamino)methyl]benzamide blocks the action of histamine, which is a neurotransmitter that is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
3-[(2-Imidazol-1-ylethylamino)methyl]benzamide has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of sleep-wake cycles, and the modulation of immune system activity. It has also been found to have potential therapeutic applications for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(2-Imidazol-1-ylethylamino)methyl]benzamide in lab experiments is its selectivity for the histamine H3 receptor, which allows for more specific and targeted studies. However, one limitation is that its effects may be influenced by other factors such as the concentration of histamine in the system.
Future Directions
There are several potential future directions for research on 3-[(2-Imidazol-1-ylethylamino)methyl]benzamide, including its use in the study of different neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies could be conducted to better understand the mechanisms of action of 3-[(2-Imidazol-1-ylethylamino)methyl]benzamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-[(2-Imidazol-1-ylethylamino)methyl]benzamide involves the reaction of 2-imidazol-1-ylethylamine with 3-chloromethylbenzamide. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.
Scientific Research Applications
3-[(2-Imidazol-1-ylethylamino)methyl]benzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to act as a selective antagonist for the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. This makes it a valuable tool for studying the role of the H3 receptor in different neurological disorders.
properties
IUPAC Name |
3-[(2-imidazol-1-ylethylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-13(18)12-3-1-2-11(8-12)9-15-4-6-17-7-5-16-10-17/h1-3,5,7-8,10,15H,4,6,9H2,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLNIRSWECTZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CNCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Imidazol-1-ylethylamino)methyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.